(2-(4-Bromophenyl)cyclopropyl)methanamine
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Overview
Description
(2-(4-Bromophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H12BrN It is characterized by a cyclopropyl group attached to a methanamine moiety, with a bromophenyl substituent at the 2-position of the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a cyclopropyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromophenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce phenyl derivatives. Substitution reactions can result in a variety of functionalized cyclopropylmethanamines.
Scientific Research Applications
(2-(4-Bromophenyl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(4-Bromophenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring can provide steric hindrance, influencing the binding affinity and specificity . The methanamine moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
(1-(4-Bromophenyl)cyclopropyl)methanamine: Similar structure but with the bromophenyl group at the 1-position.
(4-Bromophenyl)(cyclopropyl)methanamine: Similar structure but without the methanamine group.
(1-(4-Fluorophenyl)cyclopropyl)methanamine: Similar structure with a fluorine substituent instead of bromine.
Uniqueness
(2-(4-Bromophenyl)cyclopropyl)methanamine is unique due to the specific positioning of the bromophenyl group at the 2-position of the cyclopropyl ring, which can influence its reactivity and interactions compared to other positional isomers. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
[2-(4-bromophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2 |
InChI Key |
JDPOCUFHXPTLJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Br)CN |
Origin of Product |
United States |
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